molecular formula C16H24ClN3O B5415753 N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide

N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide

Cat. No. B5415753
M. Wt: 309.83 g/mol
InChI Key: XSGDOJPJBWIHGJ-UHFFFAOYSA-N
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Description

N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to the class of piperazine carboxamides and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Scientific Research Applications

N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of chronic pain, inflammation, and cancer. This compound has also been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action

N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a potent and selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is expressed in various tissues such as sensory neurons, immune cells, and epithelial cells. TRPV1 is involved in various physiological processes such as pain perception, inflammation, and thermoregulation. This compound blocks the activation of TRPV1 by various stimuli such as heat, capsaicin, and acid, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of disease. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the treatment of respiratory diseases such as asthma and COPD, as it has been shown to inhibit airway hyperresponsiveness and inflammation.

Advantages and Limitations for Lab Experiments

N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide. One potential application is in the treatment of chronic pain and inflammation, as this compound has shown promising results in animal models of disease. Another potential application is in the treatment of cancer, as this compound has been shown to inhibit the growth and metastasis of cancer cells. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential use in the treatment of respiratory diseases such as asthma and COPD.

Synthesis Methods

The synthesis of N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzylamine with N-butylpiperazine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isobutyl chloroformate to yield this compound. The overall yield of this synthesis method is around 50%.

properties

IUPAC Name

N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-2-3-7-18-16(21)20-10-8-19(9-11-20)13-14-5-4-6-15(17)12-14/h4-6,12H,2-3,7-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGDOJPJBWIHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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